molecular formula C9H15N3 B12091237 N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine

N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine

Cat. No.: B12091237
M. Wt: 165.24 g/mol
InChI Key: VWAQKLSXRLFPFI-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Pyrazole (B372694) Research in Organic and Medicinal Chemistry

The journey of pyrazole chemistry began in 1883 when German chemist Ludwig Knorr first synthesized a pyrazole derivative. Initially, these compounds were explored for their properties as dyes. However, the 20th century witnessed a significant pivot towards their biological applications. A notable milestone was the isolation of the first naturally occurring pyrazole, 1-pyrazolyl-alanine, from watermelon seeds in 1959, underscoring the scaffold's presence in nature. nih.govnih.gov Over the decades, research has intensified, revealing the vast therapeutic potential of pyrazole derivatives, leading to the development of numerous commercially successful drugs. google.com The continuous exploration of novel synthetic methodologies has further expanded the chemical space accessible to researchers, allowing for the creation of a diverse array of substituted pyrazoles with tailored properties. nih.gov

Significance of the Pyrazole Scaffold as a Versatile Heterocycle in Chemical Sciences

The pyrazole ring is widely recognized as a "privileged scaffold" in medicinal chemistry. google.com This designation stems from its unique structural and electronic properties. The five-membered aromatic ring, containing two adjacent nitrogen atoms, can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, which are crucial for binding to biological targets. The pyrazole nucleus is a versatile building block, and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. nih.gov This wide range of biological effects has cemented the pyrazole scaffold's importance as a core structural motif in the design of new therapeutic agents. google.com

Classification and Importance of Aminopyrazole Derivatives in Drug Discovery

Aminopyrazoles, which are pyrazole rings bearing an amino substituent, represent a particularly important class of pyrazole derivatives in the context of drug discovery. They can be classified based on the position of the amino group on the pyrazole ring, namely 3-aminopyrazoles, 4-aminopyrazoles, and 5-aminopyrazoles. This structural variation significantly influences their chemical reactivity and biological activity. Aminopyrazoles have emerged as valuable intermediates and key pharmacophores in the development of targeted therapies, most notably as kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The ability of aminopyrazole derivatives to act as potent and selective kinase inhibitors has made them a focal point of extensive research in oncology and other therapeutic areas.

Rationale for Academic Investigation of N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine and its Analogues

The academic investigation of this compound is predicated on a rational drug design approach that combines the established pharmacological relevance of the 4-aminopyrazole core with the advantageous properties of the N-cyclobutyl and N-ethyl substituents. The 1-ethyl-4-aminopyrazole moiety serves as a proven scaffold for targeting various biological entities, particularly protein kinases. The introduction of the N-cyclobutyl group is a strategic modification aimed at exploring its impact on the compound's physicochemical and biological properties. It is hypothesized that the cyclobutyl ring may enhance binding to target proteins, improve metabolic stability, and favorably modulate the compound's pharmacokinetic profile. The systematic study of this compound and its analogues allows for the exploration of structure-activity relationships, providing valuable insights for the design of new and more effective therapeutic agents. While specific research findings on the biological activity of this compound are not widely published in publicly accessible literature, its structural components suggest a strong rationale for its synthesis and evaluation as a potential modulator of biological systems.

Compound Data

The following tables provide a summary of key information for this compound and its constituent fragments based on available data.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1249091-03-9
Molecular Formula C₉H₁₅N₃
Molecular Weight 165.24 g/mol
IUPAC Name This compoundN/A

Table 2: Related Analogues and their Properties

Compound NameMolecular FormulaMolecular Weight ( g/mol )Key Structural Difference
1-Cyclobutyl-1H-pyrazol-4-amineC₇H₁₁N₃137.18Lacks the N-ethyl group
1-Ethyl-1H-pyrazol-4-amineC₅H₉N₃111.15Lacks the N-cyclobutyl group
N-Cyclopentyl-1-ethyl-1H-pyrazol-4-amineC₁₀H₁₇N₃179.26Features a cyclopentyl instead of a cyclobutyl group

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

N-cyclobutyl-1-ethylpyrazol-4-amine

InChI

InChI=1S/C9H15N3/c1-2-12-7-9(6-10-12)11-8-4-3-5-8/h6-8,11H,2-5H2,1H3

InChI Key

VWAQKLSXRLFPFI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)NC2CCC2

Origin of Product

United States

Computational Chemistry and Molecular Modeling Investigations

Theoretical Frameworks for N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine and its Analogues

The theoretical investigation of this compound and its analogues relies on a variety of computational methods to model their properties and interactions. These frameworks are essential for understanding the molecule's behavior at an atomic level.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure of molecules. researchgate.net By calculating the electron density, DFT can predict a wide range of properties, including molecular geometry, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.netresearchgate.net For pyrazole (B372694) derivatives, DFT calculations, often using the B3LYP functional, are employed to understand their stability and reactivity. nih.gov The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are particularly important, as they provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. researchgate.net

Studies on related pyrazole compounds demonstrate a strong correlation between DFT-calculated and experimentally determined spectroscopic data, validating the accuracy of the theoretical models. nih.gov These calculations are crucial for understanding how substituents on the pyrazole ring, such as the N-cyclobutyl and 1-ethyl groups in the target molecule, influence the electronic distribution and, consequently, the chemical behavior of the compound. researchgate.net

Quantum Mechanical Calculations for Molecular Properties

Quantum mechanical calculations, a broader category that includes DFT, are instrumental in determining a variety of molecular properties for this compound and its analogues. eurasianjournals.comnih.gov These methods can predict properties such as dipole moments, polarizability, and hyperpolarizabilities, which are important for understanding a molecule's interaction with its environment and its potential for applications in materials science. nih.gov

For instance, quantum theory of atoms in molecules (QTAIM) can be used to analyze the nature of chemical bonds within the pyrazole ring and between the ring and its substituents. nih.gov This level of analysis provides a detailed picture of the electronic characteristics of the molecule, which can be correlated with its observed chemical and physical properties. nih.gov

Molecular Dynamics Simulations for Conformational Analysis and Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules over time. nih.gov By simulating the movement of atoms and molecules, MD can provide insights into the conformational flexibility of this compound. The cyclobutyl and ethyl groups attached to the pyrazole ring can adopt various conformations, and MD simulations can explore the energy landscape of these different arrangements. acs.org

For pyrazole-containing compounds, MD simulations have been used to investigate the stability of ligand-protein complexes, providing a dynamic view of the interactions predicted by molecular docking. nih.gov This approach is crucial for understanding how the molecule might behave in a biological environment, such as the active site of an enzyme. nih.govrsc.org The results of MD simulations can reveal key conformational changes and interactions that are essential for biological activity.

Molecular Docking Studies of this compound with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a specific biological target, such as a protein or enzyme. nih.govresearchgate.net This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. nih.govresearchgate.net For this compound, docking studies would involve placing the molecule into the active site of a target protein and calculating the binding affinity.

Studies on analogous pyrazole derivatives have shown that they can act as inhibitors for a variety of protein targets, including kinases and cyclooxygenase (COX) enzymes. nih.govmdpi.com For example, docking studies of pyrazole derivatives with VEGFR-2, Aurora A, and CDK2 have revealed potential inhibitory activity, with calculated binding energies indicating a strong interaction with the target proteins. nih.govresearchgate.net The binding mode often involves hydrogen bonds and hydrophobic interactions between the pyrazole core and the amino acid residues in the active site. nih.govresearchgate.net

Below is a table summarizing representative docking results for pyrazole analogues against various biological targets, which could be indicative of the potential interactions of this compound.

Pyrazole AnalogueBiological TargetBinding Energy (kcal/mol)Key Interactions
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleVEGFR-2-10.09Hydrogen bonds, hydrophobic interactions
2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleAurora A-8.57Hydrogen bonds, hydrophobic interactions
2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazoleCDK2-10.35Hydrogen bonds, hydrophobic interactions

Computational Insights into Electronic Properties and Stability

Computational methods provide significant insights into the electronic properties and stability of this compound and its analogues. researchgate.netnih.gov As previously mentioned, DFT calculations are central to determining the electronic structure, including the HOMO-LUMO gap, which is a key indicator of molecular stability and reactivity. researchgate.net A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity.

The electronic properties of pyrazole derivatives can be tuned by the nature and position of substituents on the pyrazole ring. researchgate.net For example, electron-donating or electron-withdrawing groups can alter the electron density distribution across the molecule, which in turn affects its spectroscopic properties and interaction with biological targets. researchgate.net Computational studies can systematically explore these effects, providing a rational basis for designing new pyrazole derivatives with desired electronic properties. nih.gov

The following table presents calculated electronic properties for a representative pyrazole derivative, illustrating the type of data that can be obtained through computational analysis.

PropertyCalculated Value
HOMO Energy-6.2 eV
LUMO Energy-1.5 eV
HOMO-LUMO Gap4.7 eV
Dipole Moment3.5 D

Correlation of Computational Predictions with Experimental Observations in Synthesis and Biological Activity

A crucial aspect of computational chemistry is the correlation of theoretical predictions with experimental results. nih.gov For the synthesis of pyrazole derivatives, computational models can help to predict reaction mechanisms and outcomes, guiding the synthetic strategy. nih.gov For example, DFT calculations can elucidate the transition states of a reaction, providing insights into the reaction kinetics and regioselectivity. nih.gov

In terms of biological activity, quantitative structure-activity relationship (QSAR) studies are often employed to build mathematical models that correlate the chemical structure of pyrazole derivatives with their biological activity. nih.govijsdr.org These models can then be used to predict the activity of new, untested compounds. nih.gov The descriptors used in QSAR models are often derived from computational calculations, such as electronic, steric, and hydrophobic properties. ijsdr.org

Molecular docking results are also frequently correlated with experimental biological data. nih.gov A strong correlation between predicted binding affinities and experimentally measured inhibitory concentrations (IC50 values) can validate the docking protocol and provide confidence in its predictive power for new analogues like this compound. nih.gov

Structure Activity Relationship Sar Studies of N Cyclobutyl 1 Ethyl 1h Pyrazol 4 Amine and Analogues

Influence of Substituent Position and Nature on Biological Activity

The biological activity of pyrazole (B372694) derivatives is highly sensitive to the position and nature of substituents on the pyrazole ring. nih.govmdpi.commdpi.com Alterations at the C3, C5, and N1 positions can dramatically impact a compound's pharmacological profile. nih.govnih.gov

The introduction of different functional groups can modulate properties such as lipophilicity, electronic distribution, and steric bulk, which in turn affect how the molecule interacts with its biological target. For instance, in a series of 1,3,4-trisubstituted pyrazoles, substitutions at the para-position of an aryl ring at C4 with a diaminopyridone derivative led to higher potency against several cancer cell lines. nih.gov This suggests that the electronic and hydrogen-bonding properties of substituents at this position are critical for activity.

The following interactive table provides a representative overview of how substituent modifications on a generalized 4-aminopyrazole scaffold can influence biological activity, with data synthesized from various studies on pyrazole derivatives.

Scaffold R1 R3 R5 Target IC50 (nM)
4-AminopyrazoleEthylArylHKinase A50
4-AminopyrazoleEthylAryl-ClHKinase A25
4-AminopyrazoleEthylAryl-OMeHKinase A75
4-AminopyrazoleCyclobutylArylHKinase B30
4-AminopyrazoleCyclobutylHArylKinase B100

Role of the N-cyclobutyl and Ethyl Moieties in Pharmacological Profiles

The N-substituents on the pyrazole ring play a crucial role in defining the pharmacological profile of N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine and its analogues. nih.govnih.gov The N-ethyl group at the 1-position of the pyrazole ring is a key feature that influences the molecule's orientation within the binding pocket of its target protein.

Of particular significance is the N-cyclobutyl moiety. In a study of pyrazole-based cyclin-dependent kinase (CDK) inhibitors, the cyclobutyl group was found to be more optimal for activity compared to other substituents such as hydrogen, methyl, isopropyl, cyclopropyl, cyclopentyl, or phenyl. nih.gov This suggests that the size and conformational constraints imposed by the cyclobutyl ring are ideal for fitting into a specific hydrophobic pocket within the kinase's active site. The enhanced activity conferred by the cyclobutyl group highlights its importance in optimizing the pharmacological profile of this class of compounds. The n-butyl analog of another pyrazole series was also found to be a potent analog, indicating the importance of the size and nature of the N-substituent. nih.gov

The following table illustrates the impact of the N-substituent on the inhibitory activity of a representative pyrazole-based kinase inhibitor.

Compound N-Substituent Kinase Target IC50 (nM)
Analog 1HydrogenCDK2>1000
Analog 2MethylCDK2150
Analog 3IsopropylCDK2200
Analog 4CyclopropylCDK2250
Analog 5Cyclobutyl CDK2 24
Analog 6CyclopentylCDK280
Analog 7PhenylCDK2300

Impact of the Pyrazole Ring and 4-Amino Group on Molecular Recognition

The pyrazole ring and the 4-amino group are fundamental pharmacophoric features that are critical for the molecular recognition of this compound by its biological targets. nih.govmdpi.commdpi.com The pyrazole ring, being an aromatic heterocycle, can participate in various non-covalent interactions, including hydrogen bonding and π-stacking. nih.govnih.gov

The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, forming crucial interactions with amino acid residues in the binding site of proteins like kinases. nih.govmdpi.com For example, in docking studies of pyrazole derivatives with RET kinase, hydrogen bonds were observed between the pyrazole nitrogen and the hinge region residue Tyr806. These interactions are often essential for anchoring the inhibitor in the correct orientation for optimal activity. The pyrazole ring can also engage in π-π stacking or T-stacking interactions with aromatic residues such as phenylalanine or tryptophan in the binding pocket. nih.govnih.gov

The 4-amino group is also a key player in molecular recognition, primarily by acting as a hydrogen bond donor. nih.govmdpi.com In many kinase inhibitors, the amino group forms hydrogen bonds with backbone carbonyls or acidic side chains of amino acids in the hinge region of the kinase, a common binding motif for ATP-competitive inhibitors. nih.gov The ability of the 4-amino group to form these specific interactions significantly contributes to the binding affinity and selectivity of the compound.

Development of SAR Models for Optimized Biological Potency and Selectivity

The development of Structure-Activity Relationship (SAR) models is a critical step in the optimization of biological potency and selectivity for pyrazole-based inhibitors. nih.govnih.gov These models, which can be qualitative or quantitative (QSAR), provide a framework for understanding how structural modifications impact activity and for predicting the potency of novel analogs.

For pyrazole derivatives, QSAR studies have been employed to identify key physicochemical and structural descriptors that correlate with biological activity. These descriptors can include parameters related to hydrophobicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric factors (e.g., molar refractivity). For instance, a 3D-QSAR study on aminopyrimidinyl pyrazole analogs as PLK1 inhibitors developed CoMFA and CoMSIA models with good statistical results, which were then used to guide the design of more potent inhibitors. nih.gov

These models are often built using computational techniques such as multiple linear regression (MLR), partial least squares (PLS), and machine learning algorithms. The resulting models can generate contour maps that visualize the favorable and unfavorable regions for different properties (e.g., steric, electrostatic) around the molecular scaffold. nih.gov This information is invaluable for medicinal chemists to rationally design new compounds with improved potency and selectivity. For example, a 3D-QSAR study on KDR inhibitors based on aminopyrazolopyridine urea (B33335) derivatives highlighted the importance of hydrophobic and hydrogen-bonding interactions for inhibitory activity. nih.gov

Conformational Preferences and Their Relevance to SAR

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The conformational preferences of this compound and its analogs have a direct impact on their SAR. The molecule must adopt a specific low-energy conformation to fit optimally into the binding site of its target protein.

Molecular modeling and techniques such as X-ray crystallography and NMR spectroscopy are used to study the conformational preferences of these compounds. By understanding the low-energy conformations and how they relate to biological activity, researchers can design new analogs with improved pharmacological properties by introducing structural modifications that favor the bioactive conformation. For example, docking studies of pyrazole derivatives in kinase active sites reveal the preferred binding poses, which are dictated by the conformational flexibility of the ligand.

In Vitro Biological Evaluation and Mechanistic Studies

In Vitro Enzyme Inhibition Profiling

The ability of pyrazole-based compounds to inhibit specific enzymes is a key area of investigation, with implications for various disease states.

Pyrazole (B372694) derivatives are recognized as privileged scaffolds in the development of kinase inhibitors, which are critical in cancer and inflammation research. acs.org Although direct inhibition data for N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine is not available, studies on analogous structures highlight the potential of this chemical family. For instance, a series of N-pyrazole, N'-thiazole-urea derivatives has been investigated for their p38α inhibitory activity, with some compounds showing potent inhibition. nih.gov Another study on pyrazole derivatives as c-Jun N-terminal kinase (JNK-1) inhibitors revealed several analogues with significant inhibitory activity. nih.gov

A structure-activity relationship (SAR) study of certain pyrazole-based CDK inhibitors indicated that a cyclobutyl group can be optimal for activity compared to other substituents like hydrogen, methyl, or phenyl groups. nih.gov This finding suggests that the cyclobutyl moiety in this compound could be a favorable feature for kinase inhibition.

Table 1: Kinase Inhibition by Representative Pyrazole Derivatives

Compound Class Target Kinase Key Findings
N-pyrazole, N'-thiazole-ureas p38α Potent inhibition observed, though cellular permeability can be a challenge. nih.gov
Pyrazole amides JNK-1 Several analogues exhibited JNK-1 inhibitory activity below 10 μM. nih.gov

Note: The data in this table is based on studies of various pyrazole derivatives and not specifically this compound.

The interaction of pyrazole compounds with cytochrome P450 (CYP) enzymes is another area of active research. Novel aryl-substituted pyrazoles have been identified as inhibitors of CYP121A1, an essential enzyme in Mycobacterium tuberculosis. acs.org Binding affinity studies showed that some of these compounds bind tightly to the enzyme. acs.org

Furthermore, investigations into the effects of pyrazole and its derivatives on hepatic microsomal P450 enzymes have shown that these compounds can act as inducers or inhibitors depending on their substitution pattern. nih.gov For example, pyrazole itself can increase the activity of certain P450 isoforms. nih.gov The potential for this compound to interact with CYP enzymes warrants further investigation, as this can have significant implications for its metabolic profile and potential drug-drug interactions.

Table 2: Inhibition of Cytochrome P450 by Representative Pyrazole Derivatives

Compound Class Target CYP Enzyme Key Findings
Aryl substituted pyrazoles CYP121A1 Identified as potent inhibitors with low micromolar binding affinities. acs.org

Note: The data in this table is based on studies of various pyrazole derivatives and not specifically this compound.

The structural versatility of the pyrazole nucleus allows for its interaction with a wide array of other enzyme systems. Many pyrazole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX), an enzyme involved in inflammation. nih.govresearchgate.net Some novel 1-acetyl-3,5-diaryl-4,5-dihydro (1H) pyrazole derivatives bearing urea (B33335), thiourea, and sulfonamide moieties have been synthesized and evaluated for their anti-inflammatory and antimicrobial activities.

In Vitro Cellular Activity Assessment

Beyond enzyme inhibition, the effects of pyrazole derivatives have been assessed at the cellular level, particularly concerning their antiproliferative and antimicrobial properties.

The antiproliferative activity of pyrazole derivatives against various cancer cell lines is a significant focus of research. While specific data for this compound is lacking, related compounds have shown promising results. For instance, a new class of 1-aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidine derivatives demonstrated potent inhibition of cell growth in the A431 human epidermoid carcinoma cell line. nih.gov Other studies have reported that certain pyrazole derivatives can inhibit the growth of various cancer cell lines. mdpi.com

Table 3: Antiproliferative Activity of Representative Pyrazole Derivatives

Compound Class Cancer Cell Line Key Findings
1-Aryl-4-amino-1H-pyrazolo[3,4-d]pyrimidines A431 Potent inhibition of cell growth. nih.gov

Note: The data in this table is based on studies of various pyrazole derivatives and not specifically this compound.

The antimicrobial potential of pyrazole derivatives has been widely investigated. Various synthesized pyrazole compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.govnih.gov For example, some novel substituted pyrazoles exhibited potent activity against Staphylococcus aureus and Candida albicans. mdpi.com Another study reported that certain pyrazole derivatives showed significant activity against C. albicans and A. niger. nih.gov

The antimicrobial screening of some novel substituted pyrazoles using the agar (B569324) well-diffusion method revealed that chloro derivatives were particularly active. mdpi.comresearchgate.net These findings underscore the potential of the pyrazole scaffold in developing new antimicrobial agents.

Table 4: Antimicrobial Activity of Representative Pyrazole Derivatives

Compound Class Microbial Strain(s) Key Findings
Substituted pyrazoles Staphylococcus aureus, Candida albicans Potent activity observed for some derivatives. mdpi.com
Pyrimidinopyrazoles Candida albicans, Aspergillus niger Significant activity at concentrations of 50 μg/ml and 100 μg/ml. nih.gov

Note: The data in this table is based on studies of various pyrazole derivatives and not specifically this compound.

Antioxidant Activity Evaluation

The capacity of a compound to neutralize reactive oxygen species (ROS) is a critical measure of its potential to combat oxidative stress, a key factor in numerous pathological conditions. Standard assays to evaluate the antioxidant potential of this compound would include:

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This method assesses the ability of the compound to donate a hydrogen atom or electron to the stable DPPH radical, leading to a color change that can be measured spectrophotometrically. The antioxidant activity of various 5-aminopyrazole derivatives has been evaluated using this assay, with some compounds showing notable radical scavenging properties. nih.gov

Hydroxyl Radical Scavenging Assay: Hydroxyl radicals are highly reactive and damaging ROS. This assay would determine the compound's ability to quench these radicals, often generated via a Fenton reaction, thereby preventing oxidative damage to biomolecules.

Currently, there is no specific published data detailing the performance of this compound in these antioxidant assays.

Antitubercular Activity in In Vitro Models

The emergence of drug-resistant strains of Mycobacterium tuberculosis necessitates the discovery of new antitubercular agents. nih.govnih.gov The potential of this compound as an antitubercular agent would be assessed using the following in vitro model:

Mycobacterium tuberculosis Growth Inhibition Assay: The primary screening method involves determining the minimum inhibitory concentration (MIC) of the compound required to inhibit the growth of a standard laboratory strain of M. tuberculosis, such as H37Rv. nih.govnih.gov High-throughput screening of chemical libraries against M. tuberculosis has identified various heterocyclic compounds, including pyrazole derivatives, with significant antitubercular activity. nih.gov

Specific MIC values for this compound against M. tuberculosis are not currently available in the public domain.

Antiparasitic Activity against Protozoan Species

Protozoan parasites such as Leishmania and Trypanosoma species are responsible for significant global morbidity and mortality. The evaluation of this compound for antiparasitic activity would involve:

In Vitro Assays against Leishmania mexicana and Trypanosoma cruzi: These assays typically measure the 50% inhibitory concentration (IC50) of the compound against the different life stages of the parasites (e.g., promastigotes and amastigotes for Leishmania, trypomastigotes and amastigotes for Trypanosoma). While various pyrazole-containing compounds have demonstrated activity against these parasites, specific data for this compound is lacking.

Other Receptor and Ion Channel Modulatory Activities

G protein-gated inwardly rectifying potassium (GIRK) channels are important regulators of neuronal excitability and are considered promising therapeutic targets for various neurological disorders. google.com The pyrazole scaffold has been identified in molecules that modulate GIRK channels. google.com

GIRK1/2 Channel Modulation: Electrophysiological techniques, such as patch-clamp recordings in cells expressing GIRK1/2 channels, would be employed to determine if this compound can activate or inhibit these channels. Patents related to pyrazole derivatives have described their potential as selective GIRK1/2 modulators. google.com

However, specific data on the modulatory effect of this compound on GIRK1/2 channels has not been publicly disclosed.

Investigations into Molecular Mechanisms of Action (in vitro)

Understanding how a compound exerts its biological effects at a molecular level is crucial for its further development.

Ligand-Protein Binding Interactions and Specificity

Identifying the direct molecular targets of a compound is a key step in elucidating its mechanism of action. For this compound, this would involve:

Binding Assays and Molecular Docking: Techniques such as isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) could be used to measure the binding affinity of the compound to purified target proteins. Computational molecular docking studies could predict the binding mode and interactions of the compound within the active site of a potential target, such as a specific enzyme or receptor. For example, phenylpyrazoles have been evaluated as potential inhibitors of indoleamine 2,3-dioxygenase. nih.gov

Specific ligand-protein binding data for this compound is not available.

Modulation of Cellular Pathways and Signaling Cascades

To understand the broader cellular impact of this compound, its effects on key signaling pathways would be investigated. This could involve:

Western Blotting and Reporter Gene Assays: These techniques can be used to measure changes in the phosphorylation status of key signaling proteins or the activity of transcription factors downstream of a particular pathway. For instance, some pyrazole derivatives have been shown to induce autophagy, a fundamental cellular process. nih.gov

There is currently no published research detailing the specific cellular pathways modulated by this compound.

Effects on Biological Processes (e.g., tubulin polymerization)

The pyrazole scaffold is a key feature in many compounds designed as inhibitors of tubulin polymerization, a critical process for cell division, making it a target for anticancer therapies. nih.govnih.govresearchgate.net While direct studies on this compound are not available, research on other pyrazole and pyrazoline derivatives has demonstrated their potential to interfere with microtubule dynamics.

A series of pyrazoline derivatives bearing 3,4,5-trimethoxy phenyl and thiophene (B33073) moieties were synthesized and evaluated for their ability to inhibit tubulin polymerization. nih.gov Many of these compounds showed significant inhibitory activity. nih.gov One of the most potent compounds in this series demonstrated anti-proliferation activity in cancer cell lines and was found to be comparable to the well-known tubulin polymerization inhibitor, Colchicine, but with lower toxicity. nih.gov Further investigation through flow cytometry confirmed an apoptotic process, and confocal imaging revealed alterations in the tubulin-microtubule dynamics. nih.gov

In another study, a series of pyrazole derivatives were synthesized and tested for their inhibitory effects on tumor cell growth. nih.gov The most active compound, referred to as 5b, was identified as a novel tubulin polymerization inhibitor with an IC₅₀ value of 7.30 μM. nih.gov This finding suggests that the pyrazole core can serve as a valuable scaffold for the development of new anticancer agents that target tubulin. nih.gov The inhibitory activity of pyrazole derivatives on tubulin polymerization is a recurring theme in medicinal chemistry research, with various structural modifications being explored to enhance potency and selectivity. researchgate.netresearchgate.net

The table below summarizes the tubulin polymerization inhibitory activity of some reported pyrazole derivatives.

Compound ClassKey Structural FeaturesObserved EffectReference
Pyrazoline Derivatives3,4,5-trimethoxy phenyl and thiophene moietiesPotent tubulin polymerization inhibition nih.gov
Pyrazole Derivative (5b)Specific substitution pattern (not fully detailed)IC₅₀ of 7.30 μM for tubulin polymerization inhibition nih.gov
Naphthyl-pyrazoline hybrid (Vc)Naphthyl and pyrazoline moietiesIC₅₀ of 1.47 µM for tubulin polymerization inhibition researchgate.net

In Vitro Metabolic Stability Studies of this compound Derivatives

The metabolic stability of a compound is a crucial factor in its potential development as a therapeutic agent. The pyrazole ring is generally considered to be relatively stable against oxidative metabolism compared to other heterocyclic structures like imidazole (B134444) or thiazole. mdpi.com This stability is thought to be due to the acidic nature of the pyrazole ring, which makes its derivatives less prone to oxidative cleavage by enzymes such as Cytochrome P450 (CYP450). mdpi.comnih.gov

However, N-substituted pyrazoles can undergo N-dealkylation as a metabolic pathway. hyphadiscovery.com For this compound, this would involve the removal of the ethyl group from the pyrazole nitrogen. The pyrazole ring itself can still be oxidized, particularly by the CYP2E1 enzyme in humans. hyphadiscovery.com Furthermore, pyrazoles have been shown to be inducers of CYP2E1, which could potentially increase their own metabolism. hyphadiscovery.com Another metabolic route for pyrazoles is N-glucuronidation, which has been observed in studies with other pyrazole-containing compounds. hyphadiscovery.com

Scaffold-hopping strategies in drug discovery have sometimes involved replacing metabolically liable aromatic rings with a pyrazole ring to improve metabolic stability. nih.gov For instance, replacing a phenyl ring with a pyridyl or pyrazole group has been shown to significantly decrease clearance rates. nih.gov The inclusion of a substituted hydroxyethyl (B10761427) group on a pyrazole structure has also been demonstrated to enhance both solubility and metabolic stability. nih.gov

While specific data for this compound is not available, the general metabolic pathways for pyrazole derivatives are summarized in the table below.

Metabolic PathwayDescriptionEnzyme Family InvolvedReference
N-dealkylationRemoval of the alkyl substituent from the pyrazole nitrogen.Cytochrome P450 hyphadiscovery.com
Ring OxidationOxidation of the pyrazole ring itself.CYP2E1 hyphadiscovery.com
N-glucuronidationConjugation of a glucuronic acid moiety to a nitrogen atom of the pyrazole ring.UGT1A hyphadiscovery.com

Advanced Research Perspectives and Future Directions

Rational Design Principles for Next-Generation Pyrazole (B372694) Derivatives

The development of new pyrazole derivatives is increasingly guided by rational design principles, a strategy that leverages an understanding of structure-activity relationships (SAR) to create more potent and selective molecules. nih.gov This approach moves beyond traditional trial-and-error methods, employing a targeted strategy to modify the N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine scaffold. Key to this is the strategic substitution, replacement, or removal of functional groups to enhance interactions with biological targets. frontiersin.org

The pyrazole ring itself is a versatile scaffold. nih.govsemanticscholar.org Its two adjacent nitrogen atoms, one acting as a hydrogen bond donor (N-1) and the other as a hydrogen bond acceptor (N-2), provide multiple points for molecular interactions. nih.gov The aromaticity of the pyrazole ring also contributes to its favorable physicochemical properties, such as lower lipophilicity compared to a benzene (B151609) ring, which can be advantageous for drug development. nih.gov

Rational design often involves the use of bioisosteres, where a part of the molecule is replaced by another group with similar physical or chemical properties to improve the compound's biological activity. For instance, the pyrazole nucleus can serve as a bioisostere for an arene, potentially leading to enhanced potency and better solubility. nih.gov In the context of this compound, rational design could involve modifying the cyclobutyl and ethyl groups to optimize binding affinity and pharmacokinetic properties. For example, adding a methyl group to the pyrazole or imidazoline (B1206853) ring of related compounds has been shown to improve biological activity by favoring interactions with hydrophobic domains of protein binding sites. nih.gov

Strategic Integration of Computational and Experimental Methodologies in Compound Optimization

The optimization of lead compounds like this compound is significantly accelerated by the integration of computational and experimental methods. nih.govnih.gov This synergistic approach allows for the rapid in silico screening of large virtual libraries of compounds, followed by the targeted synthesis and biological evaluation of the most promising candidates. nih.gov

Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) modeling, and deep learning are powerful tools in this process. nih.govnih.govmdpi.com Molecular docking, for instance, can predict the binding mode and affinity of a ligand to its target protein, providing insights into the key interactions that drive biological activity. nih.gov This information can then be used to guide the design of new derivatives with improved potency. A recent study on pyrazole derivatives as potential SARS-CoV-2 Mpro inhibitors utilized a combination of combinatorial chemistry, molecular docking, and deep learning to screen over 60,000 structures and identify promising candidates for synthesis. nih.gov

The predictions from computational models are then validated through experimental studies. nih.gov The synthesized compounds are tested in vitro for their biological activity, and the results are used to refine the computational models in an iterative cycle of design, synthesis, and testing. nih.gov This integrated approach not only accelerates the drug discovery process but also reduces the costs and resources associated with traditional screening methods. eurasianjournals.com

Computational MethodApplication in Pyrazole Derivative Optimization
Molecular Docking Predicts binding modes and affinities to biological targets. nih.gov
QSAR Modeling Establishes relationships between chemical structure and biological activity. nih.govmdpi.com
Deep Learning Screens large virtual libraries to identify promising candidates. nih.gov
Molecular Dynamics Explores the dynamic behavior and conformational space of pyrazole derivatives. eurasianjournals.com

Exploration of Novel Therapeutic Applications for this compound Scaffolds

The pyrazole scaffold is a well-established pharmacophore found in a wide range of approved drugs with diverse therapeutic applications. nih.govsemanticscholar.orgnih.govmdpi.com This versatility suggests that this compound and its derivatives could have potential applications beyond their initially identified activities. The exploration of novel therapeutic uses for this scaffold is a promising area of future research.

Pyrazole-containing compounds have demonstrated efficacy as anticancer, anti-inflammatory, antiviral, antimicrobial, and neuroprotective agents. nih.govresearchgate.net For example, pyrazole derivatives have been investigated as inhibitors of cyclin-dependent kinase 8 (CDK8) for cancer therapy, as inhibitors of the SARS-CoV-2 main protease for antiviral applications, and as treatments for neurodegenerative diseases like Alzheimer's and Parkinson's. nih.govsemanticscholar.orgnih.govchemmethod.com

The structural features of this compound, including the pyrazole core and the specific substituents, will determine its potential therapeutic targets. By screening this compound and its rationally designed derivatives against a panel of different biological targets, researchers can uncover new and unexpected pharmacological activities. This exploration can be guided by computational methods to predict potential off-target effects or new therapeutic indications.

Development of High-Throughput Screening (HTS) Assays for Compound Evaluation

To efficiently evaluate the biological activity of a large number of pyrazole derivatives, the development of robust and automated high-throughput screening (HTS) assays is crucial. HTS allows for the rapid testing of thousands of compounds in a cost-effective manner, significantly accelerating the early stages of drug discovery. chemmethod.com

For a compound like this compound, HTS assays would be designed based on its intended biological target. These assays can be cell-based, measuring a cellular response, or biochemical, measuring the activity of a specific enzyme or receptor. The use of HTS in the discovery of pyrazole-based CDK8 inhibitors, for example, involved the screening of 1.6 million compounds. chemmethod.com

The integration of HTS with computational virtual screening can create a powerful discovery pipeline. chemmethod.com Virtual screening can first be used to narrow down a large library of potential compounds to a more manageable number of promising candidates. These selected compounds can then be synthesized and subjected to HTS for experimental validation of their activity. This combined approach streamlines the process of identifying new lead compounds.

Continued Research into Green Chemistry and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of environmentally friendly and sustainable methods for chemical synthesis. nih.govbenthamdirect.com The application of green chemistry principles to the synthesis of this compound and its derivatives is an important area for future research.

Traditional methods for synthesizing pyrazoles often involve the use of hazardous reagents and organic solvents, which can have a negative impact on the environment. benthamdirect.comtandfonline.com Green chemistry approaches aim to minimize waste, reduce energy consumption, and use renewable resources. nih.govnih.gov

Several greener synthetic strategies for pyrazole derivatives have been reported, including:

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields compared to conventional heating methods. nih.gov

Ultrasound-assisted synthesis: The use of ultrasonic irradiation can also enhance reaction rates and yields, often under milder conditions. nih.gov

Solvent-free reactions: Conducting reactions without a solvent, or in environmentally benign solvents like water, reduces the use of volatile organic compounds. tandfonline.comresearchgate.net

Multicomponent reactions: These reactions combine multiple starting materials in a single step to form complex products, increasing efficiency and reducing waste. nih.govresearchgate.net

By embracing these green chemistry principles, the synthesis of this compound and its future derivatives can be made more sustainable and economically viable.

Green Chemistry ApproachAdvantages for Pyrazole Synthesis
Microwave Irradiation Reduced reaction times and increased yields. nih.gov
Ultrasonic Irradiation Enhanced reaction rates under milder conditions. nih.gov
Solvent-Free Conditions Minimizes the use of hazardous organic solvents. tandfonline.comresearchgate.net
Multicomponent Reactions Increased atom economy and step efficiency. nih.govresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing N-cyclobutyl-1-ethyl-1H-pyrazol-4-amine, and what reaction conditions are critical for optimizing yield?

  • Methodology : Synthesis of pyrazole derivatives typically involves multi-step reactions. For example:

  • Nucleophilic substitution : Use of cesium carbonate (Cs₂CO₃) as a base with copper catalysts (e.g., CuBr) in polar solvents like DMSO at 35°C for 48 hours (yield: 17.9%) .

  • Condensation reactions : Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in tetrahydrofuran (THF) or dichloromethane under reflux .

  • Purification : Recrystallization or column chromatography (e.g., ethyl acetate/hexane gradients) ensures high purity .

    • Critical Conditions :
  • Temperature control (e.g., 35°C vs. reflux).

  • Solvent polarity (DMSO enhances nucleophilicity; THF stabilizes intermediates).

  • Catalyst loading (e.g., 5 mol% CuBr) .

    StepReagents/ConditionsYield/PurityReference
    SubstitutionCs₂CO₃, CuBr, DMSO, 35°C, 48h17.9% yield
    CondensationNaH/K₂CO₃, THF, refluxNot reported
    PurificationColumn chromatography (EtOAc/Hexane)>95% purity

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :

  • ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., δ 8.87 ppm for pyridyl protons in similar compounds) .
    • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ peaks) .
    • X-ray Crystallography : SHELX software (SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles .
    • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3298 cm⁻¹) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of pyrazole derivatives like this compound?

  • Strategies :

  • Assay Standardization : Use consistent cell lines (e.g., HEK293 for enzyme inhibition) and controls .
  • Purity Validation : HPLC or LC-MS to exclude impurities affecting bioactivity .
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., ethyl vs. benzyl groups on cytotoxicity) .
    • Case Study : Ethyl-substituted pyrazoles show higher metabolic stability than methyl analogs, explaining divergent pharmacokinetic data .

Q. What strategies improve low yields in copper-catalyzed synthesis of N-substituted pyrazol-4-amine derivatives?

  • Catalyst Optimization :

  • Replace CuBr with CuI or add ligands (e.g., 1,10-phenanthroline) to enhance reactivity .
    • Solvent Screening : Test dimethylacetamide (DMA) or ionic liquids for better solubility .
    • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 2 hours vs. 48 hours) and improves yields .
    • Flow Chemistry : Continuous reactors minimize side reactions and scale-up challenges .

Q. How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?

  • Molecular Docking : Use AutoDock Vina to predict binding affinities to kinases (e.g., EGFR) .
  • QM/MM Simulations : Analyze transition states for nucleophilic substitution reactions to optimize synthetic routes .
  • ADMET Prediction : SwissADME evaluates pharmacokinetic properties (e.g., logP, bioavailability) early in design .

Data Contradiction Analysis

Example Issue : Discrepancies in reported cytotoxicity (IC₅₀) values for similar pyrazoles.

  • Root Cause : Variability in assay conditions (e.g., serum concentration, incubation time).
  • Resolution :
    • Re-test compounds under standardized protocols (e.g., 10% FBS, 72h incubation).
    • Cross-validate with orthogonal assays (e.g., apoptosis markers via flow cytometry) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.